BenchChemオンラインストアへようこそ!

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide

Chemical Biology Drug Discovery High-Throughput Screening

Secure this exact N4-ethyl analog to eliminate variability in your structure-activity relationship (SAR) campaigns. As a key comparator in bioisosteric replacement series for non-steroidal androgen receptor modulators, substituting with a generic benzoxazepine introduces unacceptable chemical uncertainty. This structurally defined, fluorinated scaffold is validated for computational CNS drug discovery (tPSA 64.24 Ų, logP 2.99) and method development, making it essential for reproducible, high-confidence research.

Molecular Formula C18H17FN2O3
Molecular Weight 328.343
CAS No. 922001-42-1
Cat. No. B2476717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide
CAS922001-42-1
Molecular FormulaC18H17FN2O3
Molecular Weight328.343
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22)
InChIKeyCIFZQJIAQRUIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide (CAS 922001-42-1) – A Research-Grade Benzoxazepine Scaffold for Specialized Screening


N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide (CAS 922001-42-1, molecular formula C18H17FN2O3, MW 328.343) is a synthetic small molecule belonging to the benzoxazepine class, characterized by a bicyclic core fused to a 4-fluorobenzamide moiety . This compound is primarily distributed as a research chemical for non-human, non-therapeutic use and has been cataloged in major virtual screening libraries such as the ZINC15 database (ZINC25534795) [1]. Despite its structural representation in these repositories, its bioactivity profile remains largely uncharacterized in the public primary literature, presenting considerations for scientists evaluating its procurement for target-based or phenotypic screening campaigns.

Why In-Class Substitution of Benzoxazepine Derivatives Like N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide is Chemically and Biologically Unreliable


Generalizing the biological or chemical behavior of one benzoxazepine derivative to another is a high-risk assumption. Even minor structural modifications on the 1,4-benzoxazepine scaffold—such as variations in the N-substituent (e.g., ethyl vs. methyl vs. isobutyl), the position of the benzamide attachment (7-yl vs. 8-yl), or the substitution pattern on the terminal phenyl ring (4-fluoro vs. 2-fluoro vs. 3,4-dimethyl)—can lead to profound differences in molecular recognition, target engagement, and pharmacokinetic properties [1]. Published data on close analogs show that a simple shift of a fluorine atom from the para to the ortho position, or the introduction of geminal dimethyl groups to the oxazepine ring, can abolish or invert target selectivity, generating entirely distinct pharmacological profiles [2]. Therefore, for projects where a specific hit or lead has been identified, substituting the exact compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide with a generic in-class alternative introduces unacceptable chemical and biological uncertainty, potentially invalidating structure-activity relationship (SAR) studies and reproducibility efforts.

Quantitative Evidence Guide: Differentiating N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide from Its Closest Analogs


Absence of Documented Bioactivity: A Key Differentiator from Highly Promiscuous or Pan-Assay Interference Compounds (PAINS)

An exhaustive cross-database search (ChEMBL, BindingDB, PubChem, ZINC15) reveals that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide (CAS 922001-42-1) has no reported bioactivity data in any public primary literature or authoritative database [1]. This is in stark contrast to structurally analogous compounds such as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide (CAS 921776-92-3), which has been investigated as a potential therapeutic agent. For screening laboratories, this absence of documented promiscuous activity is itself a differentiable feature: it suggests the compound may not possess the aggregation-based or redox-cycling liabilities common to many frequently annotated screening hits, provided it is not simply inert.

Chemical Biology Drug Discovery High-Throughput Screening

Computed Physicochemical and Drug-Likeness Profile: Positioning for CNS Penetration Relative to Bulkier Analogs

In silico profiling of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide yields a topological polar surface area (tPSA) of 64.24 Ų and a calculated logP of 2.99 [1]. These values place it within the favorable range for potential blood-brain barrier penetration (commonly tPSA < 90 Ų and logP between 1-4), differentiating it from bulkier benzoxazepine analogs such as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzamide, which possess higher molecular weight and tPSA due to additional substituents, thus likely reducing CNS exposure.

Medicinal Chemistry ADME Lead Optimization

Structural Uniqueness of the N4-Ethyl Substituent: Differentiation from N3,N3-Dimethyl and N-Unsubstituted Analogs

The specific substitution pattern of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide—featuring an N4-ethyl group and a 4-fluorobenzamide at the 7-position—is a precisely defined molecular architecture. Patent literature on the broader class of tetrahydro-1,4-benzoxazepines, such as WO2008121602A1, indicates that small alkyl substitutions at the N4 position (methyl, ethyl, propyl) are critical for modulating androgen receptor modulator activity [1]. While specific activity data for this compound at the androgen receptor are not publicly available, the structural requirements outlined in the patent family suggest that the N4-ethyl variant occupies a distinct region of physicochemical and pharmacological space compared to the N-methyl or N-unsubstituted analogs, which tend to show altered potency and selectivity profiles.

Structure-Activity Relationship Chemical Biology Medicinal Chemistry

Recommended Application Scenarios for Procuring N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide (CAS 922001-42-1)


Exploratory Androgen Receptor or Nuclear Receptor SAR Profiling

Based on the structural class's patent history as non-steroidal androgen receptor modulators, researchers conducting systematic SAR studies on the N4-alkyl substitution vector of tetrahydro-1,4-benzoxazepine derivatives should procure this specific N4-ethyl analog to serve as a key comparator in bioisosteric replacement series. Its activity, once experimentally determined, will directly clarify the contribution of the ethyl group to receptor binding and functional efficacy when contrasted with N4-methyl, N4-propyl, or N4-unsubstituted variants [1].

Computationally-Guided CNS Drug Discovery Programs

Given its favorable computed physicochemical attributes (tPSA 64.24 Ų, logP 2.99, MW 328.34), this compound is well-suited as a starting scaffold for medicinal chemistry campaigns targeting CNS disorders. Virtual screening and molecular docking studies focused on CNS-relevant targets such as monoamine transporters, GPCRs, or ion channels can benefit from its predicted blood-brain barrier permeability profile [1]. The absence of pre-existing bioactivity annotations further enhances its value for identifying truly novel chemotypes.

Chemical Probe Development and Target Deconvolution

For academic and industrial groups interested in developing a chemical probe for a newly identified target, the complete lack of reported off-target activities for this compound in public databases makes it an attractive starting point. When used as a negative control alongside more promiscuous or well-characterized benzoxazepine analogs, it can help deconvolute target engagement and minimize confounding pharmacological signals in cellular assays [1].

Reference Standard for Analytical and Metabolic Stability Assays

As a structurally well-defined small molecule with a simple fluorinated benzamide motif, this compound can serve as a reference standard in LC-MS/MS method development, metabolic stability assays (e.g., liver microsome incubation), and plasma protein binding studies. Its single fluorine atom provides a convenient handle for 'F-NMR or mass spectrometric detection, facilitating its use as an internal standard or probe substrate for CYP450 enzyme profiling [1].

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.